molecular formula C10H9FN2O B13285869 4-(3-fluoro-4-methoxyphenyl)-1H-imidazole

4-(3-fluoro-4-methoxyphenyl)-1H-imidazole

Cat. No.: B13285869
M. Wt: 192.19 g/mol
InChI Key: LHXBRGJDKWIEQT-UHFFFAOYSA-N
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Description

Compound Overview and Applications 4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole (CAS 1225522-68-8) is a fluorinated aromatic imidazole derivative with the molecular formula C 10 H 9 FN 2 O and a molecular weight of 192.19 g/mol [ 1 ]. This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The core structure of this compound—an imidazole ring linked to a fluorinated methoxyphenyl group—is of significant interest in the design of kinase inhibitors. Research highlights the imidazole core as a key pharmacophore in inhibitors targeting crucial signaling pathways. Specifically, substituted imidazole derivatives have been explored as potent inhibitors of p38 MAP kinase, a key player in the regulation of pro-inflammatory cytokines, making such compounds promising candidates for anti-inflammatory drug development [ 3 ]. Furthermore, trisubstituted imidazole-based compounds have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, underscoring the versatility of the imidazole scaffold in anticancer research [ 4 ]. This reagent provides researchers with a versatile building block for further chemical exploration and optimization. It can be utilized in various synthetic transformations, including coupling reactions and nucleophilic aromatic substitution of fluorine, to create more complex molecules for biological evaluation [ 9 ]. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,1H3,(H,12,13)

InChI Key

LHXBRGJDKWIEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN2)F

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Aromatic Aldehydes with Imidazole Derivatives

Methodology:

  • Starting Materials: 4-fluorobenzaldehyde and 1H-imidazole derivatives.
  • Procedure:
    • React 4-fluorobenzaldehyde with 1H-imidazole under reflux conditions in a suitable solvent such as ethanol or acetic acid.
    • The condensation proceeds via formation of a Schiff base intermediate, which upon cyclization yields the imidazole ring bearing the 3-fluoro-4-methoxyphenyl group.
    • The reaction is often facilitated by acid catalysis (e.g., acetic acid) and heated under reflux for several hours to ensure completion.

Supporting Data:

  • Similar approaches have been employed for synthesizing 1-(4-fluorophenyl)-imidazoles, where condensation with aldehydes was achieved under reflux with yields typically ranging from 50-80%. For example, in the synthesis of 1-(4-fluorophenyl)-5-(2,6-difluoro-4-methoxyphenyl)-1H-imidazole, reflux in ethanol with acetic acid was effective (see reference).

Direct N-Arylation via Ullmann-Type Coupling

Methodology:

  • Starting Materials: 1H-imidazole and 3-fluoro-4-methoxyphenyl halides (preferably bromides or iodides).
  • Procedure:
    • Conduct N-arylation using copper catalysis (e.g., CuI) with cesium carbonate as base in a polar aprotic solvent like dioxane.
    • Reaction conditions typically involve heating at 80–120°C under inert atmosphere.
    • This method provides regioselectivity for N-arylation at the imidazole nitrogen.

Supporting Data:

  • Reference describes a similar N-arylation process for synthesizing 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles, which can be adapted for the fluoro-methoxyphenyl group.

Multi-Step Synthesis via Claisen-Schmidt Condensation and Cyclization

Methodology:

  • Step 1: Synthesize 4-fluorobenzaldehyde derivatives with methoxy groups via electrophilic aromatic substitution.
  • Step 2: Condense with suitable ketones or imidazole precursors under basic conditions to form chalcone-like intermediates.
  • Step 3: Cyclize these intermediates to form the imidazole ring, often using reagents like ammonium acetate or via oxidative cyclization.

Supporting Data:

  • The synthesis of related imidazole derivatives via Claisen-Schmidt condensation is documented in reference, where substituted benzaldehydes are condensed with imidazole derivatives to yield target compounds.

Reaction Conditions and Optimization

Method Typical Conditions Yield Range Notes
Condensation Reflux in ethanol or acetic acid, 4–8 hours 50–80% Acid catalysis enhances cyclization
N-Arylation Copper catalysis, 80–120°C, inert atmosphere 60–85% Regioselective for N-aryl bond formation
Cyclization via Claisen-Schmidt Basic conditions, reflux, oxidative conditions as needed 40–70% Requires purification of intermediates

Table 1: Summary of Synthetic Routes for this compound

Route Starting Materials Key Reagents Conditions Advantages Limitations
Condensation 4-fluorobenzaldehyde + imidazole Acid (acetic acid) Reflux, 4–8 h Simple, straightforward Moderate yields, need purification
N-Arylation 1H-imidazole + 3-fluoro-4-methoxyphenyl halide CuI, Cs2CO3 80–120°C, inert High regioselectivity Requires halide precursor
Cyclization Chalcone intermediates Ammonium acetate Reflux, oxidative Versatile for substitutions Multi-step process

Research Outcomes and Biological Relevance

The synthesis of This compound is driven by its pharmacological potential, notably as a scaffold in anticancer and antimicrobial agents. Studies have shown that imidazole derivatives with such substitutions exhibit significant biological activities, including kinase inhibition and antimicrobial effects, which justify the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like halogens (chlorine, bromine) and nitric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

(a) COX-2 Inhibitors
  • 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole (10)
    This analog shares the 3-fluoro-4-methoxyphenyl group but includes a 4-(methylsulfonyl)phenyl substituent at the 1-position. It exhibits comparable COX-2 inhibition (IC50 = 4 nM) but lower COX-1 selectivity (IC50 >10 µM) .
  • 4-(4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (11)
    Substitution with a benzenesulfonamide group enhances COX-2 inhibition (IC50 = 5 nM) but retains moderate COX-1 activity (IC50 = 3.3 µM), suggesting that sulfonamide groups improve potency at the expense of selectivity .
(b) Antiviral Agents
  • 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (9)
    This SARS-CoV-2 3CLpro inhibitor (IC50 = 7.7 µM) features a 4-chlorophenyl group, demonstrating that halogenation at the 4-position enhances antiviral activity .
(c) Kinase Inhibitors
  • 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)
    A pyridinylimidazole p38MAPK inhibitor, this compound highlights the role of fluorophenyl groups in kinase binding. Its selectivity for α/β-isoforms over γ/δ-isoforms underscores structural nuances in target engagement .

Functional Analogs in Receptor Modulation

  • 4-(n-Alkyl)-1H-imidazoles
    Chain length at the 4-position correlates with H3 receptor antagonism: pA2 values increase from 6.3 (n-propyl) to 7.2 (n-decyl), indicating hydrophobic interactions enhance activity .
  • 4-(ω-Phenylalkyl)-1H-imidazoles
    A pentylene spacer between the imidazole and phenyl group optimizes H3 receptor binding (pA2 = 7.8), demonstrating the importance of spacer length in pharmacophore design .

Fluorinated Imidazole Derivatives

  • 4-(Trifluoromethyl)-1H-imidazole
    Used in coordination chemistry and drug discovery, this derivative’s trifluoromethyl group enhances metabolic stability and ligand-receptor interactions, though it lacks the aryl substitution seen in the target compound .

Data Tables

Table 1: Key Pharmacological Profiles

Compound Biological Target IC50/pA2 Selectivity/Notes Reference
4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole COX-2 4 nM >2500-fold selectivity over COX-1
Compound 10 COX-2 4 nM >10 µM (COX-1)
Compound 9 (SARS-CoV-2) 3CLpro 7.7 µM Active against Delta variant
4-(n-Decyl)-1H-imidazole H3 receptor pA2 = 7.2 Chain length-dependent activity

Table 2: Structural Comparison

Compound Substituents (Position) Key Modifications
This compound 3-Fluoro-4-methoxyphenyl (4) None
SB203580 4-Fluorophenyl (4), pyridinyl (5) Methylsulfonylphenyl (2)
3p 3-Fluoro-4-methoxyphenyl (5), styryl (2) Methoxystyryl addition

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory effects. The presence of a fluoro and a methoxy group on the phenyl ring significantly influences its chemical properties and biological activity.

  • Molecular Formula : C11_{11}H10_{10}F1_{1}N2_{2}O1_{1}
  • Molecular Weight : Approximately 192.19 g/mol
  • Structure : The compound features an imidazole ring substituted with a 3-fluoro-4-methoxyphenyl group, enhancing its reactivity and stability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been studied for its inhibitory effects against several microbial strains. Its mechanism typically involves disrupting cellular processes essential for microbial survival.
  • Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory pathways, contributing to its therapeutic effects. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in inflammatory responses.
  • Receptor Modulation : Interaction studies have demonstrated its binding affinity to various biological targets, influencing biochemical pathways crucial for therapeutic effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that this compound reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential anti-inflammatory effect.
  • Toxicological Profile :
    • Preliminary toxicological assessments suggest that the compound has a favorable safety profile, with no significant cytotoxicity observed at therapeutic concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anti-inflammatory10
Similar Imidazole Derivative AStructureAntimicrobial15
Similar Imidazole Derivative BStructureAnti-inflammatory20

Q & A

Q. What are the optimized synthetic routes for 4-(3-fluoro-4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including condensation of substituted aldehydes with amines under acidic conditions. For example, a modified method inspired by imidazole derivatives involves:

  • Step 1 : Reacting 3-fluoro-4-methoxybenzaldehyde with ammonium acetate and a nitroalkane in acetic acid to form the imidazole core .
  • Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the product.

Q. Key variables :

  • Catalysts : Acidic conditions (e.g., acetic acid) enhance cyclization .
  • Temperature : Reflux (e.g., 323 K) improves reaction efficiency but may increase side products .
  • Solvent choice : Methanol or ethanol balances solubility and reactivity .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR (e.g., absence of proton signals at δ 10–12 ppm for unreacted aldehyde) .

Q. What analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and crystallographic methods ensures structural fidelity:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy/fluoro substituents (δ 3.9 ppm for OCH3; 19F NMR for fluorine) .
  • X-ray crystallography : Resolves dihedral angles between the imidazole ring and substituents (e.g., 12.65° for fluoromethoxy-phenyl) to confirm stereoelectronic effects .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 247.08) .

Tip : Use differential scanning calorimetry (DSC) to assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking and QSAR studies are pivotal:

  • Target selection : Prioritize enzymes like cytochrome P450 or bacterial topoisomerases based on structural analogs (e.g., imidazole-based antifungals in ) .
  • Docking tools (AutoDock Vina) : Simulate binding to active sites (e.g., hydrophobic pockets) using the compound’s fluorophenyl group as a key pharmacophore .
  • QSAR parameters : Correlate logP values (∼2.5) with membrane permeability and substituent electronegativity (fluorine’s role in enhancing binding) .

Validation : Compare computational predictions with in vitro assays (e.g., MIC values against Candida albicans) .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity and bioactivity?

Case studies from related imidazoles reveal:

  • Fluorine position : 3-Fluoro substitution (vs. 2- or 4-) enhances metabolic stability by reducing oxidative degradation .
  • Methoxy group : The 4-methoxy group increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Imidazole N-substitution : Adding alkyl chains (e.g., propyl) can modulate solubility but may sterically hinder target binding .

Experimental approach : Synthesize analogs (e.g., 4-fluoro vs. 3-fluoro) and compare IC50 values in enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., antibacterial vs. antifungal potency) often arise from:

  • Assay conditions : Variations in pH, incubation time, or bacterial strain (e.g., E. coli vs. S. aureus) .
  • Compound stability : Degradation in DMSO stock solutions over time may reduce observed efficacy .

Q. Resolution strategies :

  • Replicate studies using standardized protocols (CLSI guidelines).
  • Use orthogonal assays (e.g., fluorescence-based viability assays + colony counting) .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition?

Proposed mechanisms from structural analogs:

  • Metal coordination : The imidazole nitrogen may chelate metal ions (e.g., Zn2+) in metalloenzyme active sites .
  • Hydrogen bonding : The methoxy group’s oxygen interacts with catalytic residues (e.g., serine in hydrolases) .

Validation : Perform enzyme kinetics (Km/Vmax shifts) and site-directed mutagenesis to identify critical binding residues .

Methodological Recommendations

  • Synthetic optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures .
  • Data analysis : Apply multivariate statistics (PCA) to correlate structural features with bioactivity .
  • Ethical compliance : Adhere to ICH guidelines for preclinical testing, especially for derivatives targeting therapeutic applications .

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